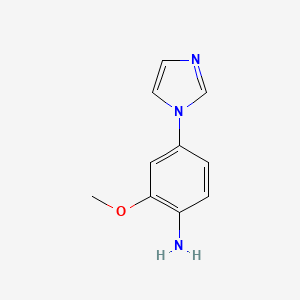

4-Imidazol-1-yl-2-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

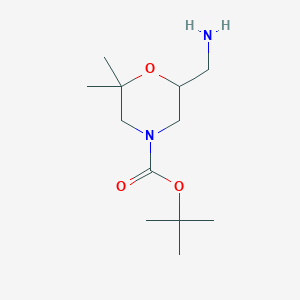

“4-Imidazol-1-yl-2-methoxyaniline” is a compound with the CAS Number: 1021426-47-0 . It has a molecular weight of 189.22 and is a powder in its physical form . The IUPAC name for this compound is 4-(1H-imidazol-1-yl)-2-methoxyaniline .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “4-Imidazol-1-yl-2-methoxyaniline” is represented by the InChI code: 1S/C10H11N3O/c1-14-10-6-8 (2-3-9 (10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . It shows both acidic and basic properties . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis

“4-Imidazol-1-yl-2-methoxyaniline” is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Imidazole derivatives have been investigated for their antibacterial potential. Researchers have synthesized various imidazole-containing compounds, including 4-Imidazol-1-yl-2-methoxyaniline, and evaluated their efficacy against bacterial strains. These compounds may serve as promising candidates for combating bacterial infections .

Antioxidant Properties

Studies have explored the antioxidant activity of imidazole derivatives. 4-Imidazol-1-yl-2-methoxyaniline has been assessed for its ability to scavenge free radicals. Its antioxidant potential could have implications in preventing oxidative stress-related diseases .

Anti-Inflammatory Effects

Imidazole-based compounds have demonstrated anti-inflammatory properties. Researchers have investigated their impact on inflammatory pathways, and 4-Imidazol-1-yl-2-methoxyaniline might contribute to modulating inflammation .

Antitumor Activity

Certain imidazole derivatives exhibit antitumor effects. While specific studies on 4-Imidazol-1-yl-2-methoxyaniline are limited, its structural features suggest potential antitumor properties. Further research is warranted to explore this aspect .

Antidiabetic Potential

Imidazole-containing compounds have been studied for their antidiabetic activity. Although data on 4-Imidazol-1-yl-2-methoxyaniline are scarce, its unique structure may contribute to glucose regulation or insulin sensitivity .

Antiviral Applications

Imidazole derivatives, including 4-Imidazol-1-yl-2-methoxyaniline, have been investigated for antiviral properties. These compounds may inhibit viral replication or entry, making them relevant in the context of viral infections .

Wirkmechanismus

Target of Action

4-Imidazol-1-yl-2-methoxyaniline, an imidazole derivative, has been found to have a wide range of biological activities. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii versus host cells . This suggests that the primary targets of 4-Imidazol-1-yl-2-methoxyaniline could be the cellular components of T. gondii.

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that restrict the growth ofT. gondii

Biochemical Pathways

Given its potential activity againstT. gondii, it may interfere with the life cycle of this parasite, affecting its ability to infect host cells and reproduce .

Pharmacokinetics

Imidazole compounds are generally known for their good tissue penetration and permeability , which could influence the bioavailability of 4-Imidazol-1-yl-2-methoxyaniline.

Result of Action

The result of the action of 4-Imidazol-1-yl-2-methoxyaniline is likely the inhibition of the growth of T. gondii, as suggested by studies on imidazole derivatives . This could lead to a decrease in the severity of toxoplasmosis in infected individuals.

Action Environment

The action, efficacy, and stability of 4-Imidazol-1-yl-2-methoxyaniline could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially interact with 4-Imidazol-1-yl-2-methoxyaniline, affecting its action.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Eigenschaften

IUPAC Name |

4-imidazol-1-yl-2-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRYBXYOJFDWLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imidazol-1-yl-2-methoxyaniline | |

CAS RN |

1021426-47-0 |

Source

|

| Record name | 4-(1H-imidazol-1-yl)-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)